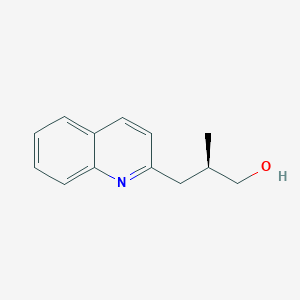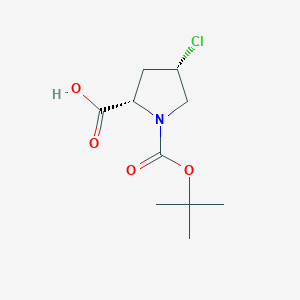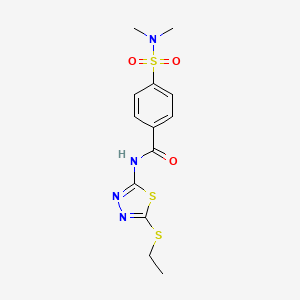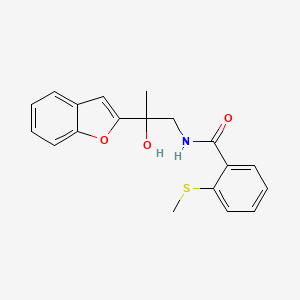
3-Benzyl-2-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-methylquinolin-4(1H)-one, also known as BMQ, is a synthetic compound that has been used in scientific research for a variety of purposes. BMQ has been found to have potential as an anti-cancer agent, as well as a treatment for other diseases such as Alzheimer's and Parkinson's. In
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- A novel synthesis approach for derivatives of 3-Benzyl-2-methylquinolin-4(1H)-one, utilizing a one-pot C–C and C–N bond forming strategy in water, has been developed. This method offers advantages such as operational simplicity, short reaction time, and the use of water as an environmentally friendly solvent (Yadav, Vagh, & Jeong, 2020).
- Another synthesis method involves the C-acylation of active methylene compounds under basic conditions, leading to the formation of 3-substituted 4-hydroxyquinolin-2(1H)-ones. This method is significant due to its ability to produce compounds of great biological importance (Detsi, Bardakos, Markopoulos, & Igglessi-Markopoulou, 1996).
Chemical Interactions and Properties
- Research on the kinetics of the reduction of 1-methylquinolinium cations by 1-benzyl-1,4-dihydronicotinamide contributes to understanding the chemical properties and interactions of related compounds, including 3-Benzyl-2-methylquinolin-4(1H)-one (Bunting & Fitzgerald, 1985).
Spectral and Structural Analysis
- Studies on 1,8-naphthalimide derivatives, which are structurally related to 3-Benzyl-2-methylquinolin-4(1H)-one, provide insights into their spectral properties, nanoaggregates, and solid-state emission. These studies also cover DFT calculations to understand their molecular behaviors (Srivastava, Singh, & Mishra, 2016).
Applications in Organic Synthesis
- Enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, related to 3-Benzyl-2-methylquinolin-4(1H)-one, are synthesized using benzothiazines under mild conditions. This method is noted for its potential in pharmacological applications (Harmata & Hong, 2007).
Pharmacological Research
- The synthesis and structure-activity relationship studies of novel melanin-concentrating hormone receptor 1 antagonists provide insights into the potential pharmacological applications of 3-Benzyl-2-methylquinolin-4(1H)-one derivatives (Kasai et al., 2012).
Antimicrobial Activity
- Studies on the synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives indicate the potential of 3-Benzyl-2-methylquinolin-4(1H)-one related compounds in antimicrobial applications (Bawa, Kumar, Drabu, & Kumar, 2009).
Antitumor Activity
- Research into the synthesis and in vitro antitumor activity of isoquinolone derivatives, including studies on 3-arylquinolin-2(1H)-ones, contributes to understanding the potential antitumor properties of 3-Benzyl-2-methylquinolin-4(1H)-one (Cheon et al., 1999).
Catalysis and Organic Reactions
- Research on the Rhodium(III)-catalyzed acylation of C(sp3)-H bonds with diarylcyclopropenone provides insights into the catalytic properties and reaction mechanisms involving compounds similar to 3-Benzyl-2-methylquinolin-4(1H)-one (Kong, Zhou, Xu, & Li, 2017).
Industrial Applications
- The synthesis and evaluation of 4-Hydroxy Quinolinone derivatives as antioxidants of lubricating grease reveal the potential industrial applications of compounds related to 3-Benzyl-2-methylquinolin-4(1H)-one (Hussein, Ismail, & El-Adly, 2016).
Eigenschaften
IUPAC Name |
3-benzyl-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-12-15(11-13-7-3-2-4-8-13)17(19)14-9-5-6-10-16(14)18-12/h2-10H,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBURLVFDECJBME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2375840.png)
![N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]methyl}-N-(prop-2-yn-1-yl)cyclopropanamine](/img/structure/B2375841.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-1-naphthamide](/img/structure/B2375844.png)

![6-ethyl-5-((3-methoxyphenethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2375848.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2375850.png)


![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-pyrrolidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2375855.png)
![ethyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B2375859.png)
